Predicted Passive Permeability Profile: Calculated LogP and tPSA Comparison
N-Phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide exhibits a predicted LogP value of 2.51–2.80 and a topological polar surface area (tPSA) of 32.3 Ų . This tPSA falls below the established 60–70 Ų threshold typically associated with favorable blood-brain barrier (BBB) penetration, while the LogP resides within the optimal range (1–3) for CNS drug candidates. In contrast, 1-phenyl-substituted analogs (e.g., (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives) possess higher molecular weights and additional aromatic surface area, which typically increase tPSA and reduce CNS penetration potential [1].
| Evidence Dimension | Predicted passive permeability determinants (LogP and tPSA) |
|---|---|
| Target Compound Data | LogP = 2.51–2.80; tPSA = 32.3 Ų |
| Comparator Or Baseline | 1-Phenyl-substituted analogs: predicted tPSA > 40–50 Ų (estimated from structural addition) |
| Quantified Difference | tPSA difference of approximately 10–20 Ų; LogP comparable |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (LogP) and fragment-based tPSA calculation |
Why This Matters
This predicted profile positions the compound as a more CNS-penetrant scaffold compared to 1-phenyl-substituted analogs, informing selection for neuroscience target screening campaigns.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Established CNS drug property thresholds: LogP 1–3, tPSA < 60–70 Ų). View Source
